molecular formula C21H18ClNO2S B11355457 N-(2-chlorophenyl)-4-(prop-2-en-1-yloxy)-N-(thiophen-2-ylmethyl)benzamide

N-(2-chlorophenyl)-4-(prop-2-en-1-yloxy)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11355457
M. Wt: 383.9 g/mol
InChI Key: XBDHSFPKBMYKOT-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that features a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an amine.

    Substitution Reactions: Introduction of the 2-chlorophenyl and thiophen-2-ylmethyl groups can be achieved through nucleophilic substitution reactions.

    Ether Formation: The prop-2-en-1-yloxy group can be introduced via an etherification reaction using appropriate alkylating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-CHLOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLOROPHENYL)-4-METHOXYBENZAMIDE: Similar structure but with a methoxy group instead of the prop-2-en-1-yloxy group.

    N-(2-CHLOROPHENYL)-4-(THIOPHEN-2-YLOXY)BENZAMIDE: Similar structure but with a thiophen-2-yloxy group instead of the prop-2-en-1-yloxy group.

Uniqueness

The uniqueness of N-(2-CHLOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H18ClNO2S

Molecular Weight

383.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-prop-2-enoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H18ClNO2S/c1-2-13-25-17-11-9-16(10-12-17)21(24)23(15-18-6-5-14-26-18)20-8-4-3-7-19(20)22/h2-12,14H,1,13,15H2

InChI Key

XBDHSFPKBMYKOT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=C3Cl

Origin of Product

United States

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